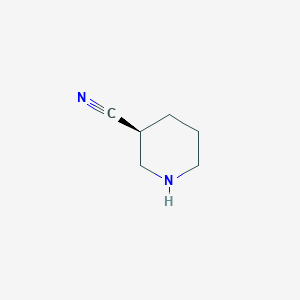

(S)-piperidine-3-carbonitrile

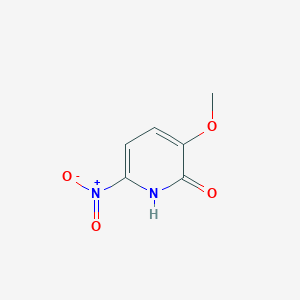

説明

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its appearance or state under standard conditions.

Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the reagents involved, and the conditions under which the synthesis occurs.Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used can include spectroscopy methods like NMR or IR, or diffraction methods like X-ray crystallography.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the mechanisms of these reactions, the products formed, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with other compounds.科学的研究の応用

Chemistry and Pharmacology of Piperidine Alkaloids

(S)-piperidine-3-carbonitrile, as part of the broader piperidine alkaloids family, plays a significant role in medicinal chemistry and drug development. Piperidine alkaloids, derived from various plants including the genus Piper and Pinus, have been extensively studied for their medicinal properties. These compounds have been found to possess a wide range of therapeutic applications, including antitumor, antimutagenic, and antihelminthic activities. The unique planar structure of piperidine allows for diverse chemical modifications, enabling the development of novel pharmacophores with enhanced therapeutic profiles. This flexibility has made piperidine a cornerstone in drug research, particularly in the exploration of new treatments for various diseases (Singh et al., 2021).

Piperidine in Organic Synthesis

Piperidine and its derivatives, including (S)-piperidine-3-carbonitrile, are fundamental in organic synthesis, especially in nucleophilic substitution reactions. The compound's involvement in creating diverse chemical structures, such as 2-nitro-1-piperidinobenzene through reactions with nitrobenzenes, exemplifies its utility in synthesizing novel organic molecules. These reactions are critical for developing pharmaceuticals and understanding the underlying mechanisms of chemical interactions. The breadth of research on piperidine's reactivity further underscores its importance in advancing synthetic organic chemistry and drug development (Pietra & Vitali, 1972).

Biological Activities and Applications

Research on Piper species, rich in piperidine alkaloids, has revealed their extensive use in traditional and modern medicine due to their significant biological activities. These plants, and by extension piperidine derivatives, exhibit strong antioxidant, antibacterial, antifungal, and antiproliferative effects. Such biological activities make piperidine compounds, including (S)-piperidine-3-carbonitrile, valuable in developing treatments for chronic conditions and as natural antioxidants and antimicrobial agents in food preservation. The therapeutic and preventive potentials against various diseases highlight the critical role of piperidine in enhancing human health (Salehi et al., 2019).

Safety And Hazards

Safety and hazard analysis involves identifying any risks associated with handling or using the compound. This can include toxicity information, flammability, reactivity, and any precautions that should be taken when handling the compound.

将来の方向性

Future directions could involve potential applications of the compound, areas of research that could be explored based on its properties, or ways that its synthesis could be improved.

特性

IUPAC Name |

(3S)-piperidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-3,5H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNXATVKGIJQGC-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-piperidine-3-carbonitrile | |

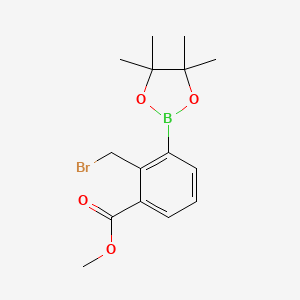

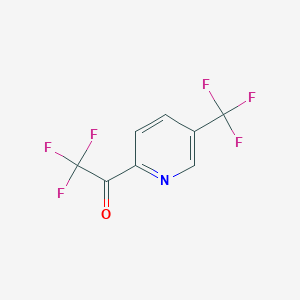

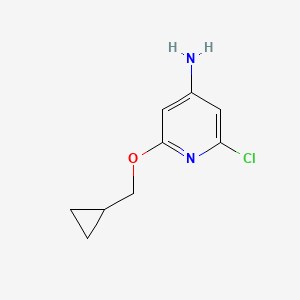

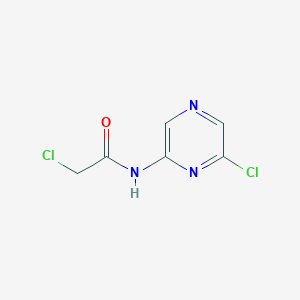

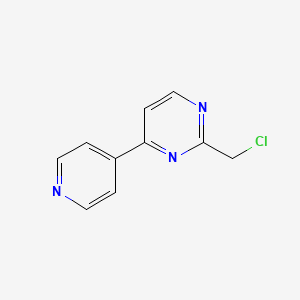

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1403013.png)

![5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403016.png)